molecular formula C12H10N4O4 B1364994 Disperse Yellow 9 CAS No. 6373-73-5

Disperse Yellow 9

Cat. No.: B1364994
CAS No.: 6373-73-5
M. Wt: 274.23 g/mol
InChI Key: JMDHCJDATBJFJS-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound is known for its vibrant color and is often used as a dye in different applications.

Mechanism of Action

Target of Action

Disperse Yellow 9, also known as Seriplas Yellow PL or 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, is primarily used as a dye in various industries . Its primary targets are hydrophobic fibers such as polyester, nylon, and acrylic . The dye has a high affinity for these fibers due to its non-ionic nature and small molecular size .

Mode of Action

The mode of action of this compound involves the dye’s interaction with its target fibers. The dye molecules, being small and planar, can easily slide between the tightly packed polymer chains of the fibers . The polar functional groups attached to the dye, such as -NO2 and -CN, improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the dyeing process of hydrophobic fibers . The dye’s small size means that it is quite volatile and tends to sublime out of the polymer at sufficiently high temperatures .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and stability in the dyeing process. The dye’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by its non-ionic nature and small molecular size . These properties allow the dye to distribute evenly across the target fibers and maintain its stability during the dyeing process .

Result of Action

The result of this compound’s action is the successful dyeing of hydrophobic fibers. The dye imparts a yellow color to the fibers, which is stable and resistant to washing . Certain blue and violet disperse dyes with an anthraquinone structure, when exposed to nitrous oxide, will fade . This is known as gas fading, a defect of this dye .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the dyeing process can affect the dye’s volatility and its ability to sublime out of the polymer . Additionally, the presence of other chemicals in the dye bath, such as carriers or dispersing agents, can also impact the dye’s performance .

Preparation Methods

The synthesis of Disperse Yellow 9 involves several steps. One common method includes the nitration of 1,4-benzenediamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction typically requires a solvent such as methanol or DMSO and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Disperse Yellow 9 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as methanol or DMSO. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Disperse Yellow 9 has a wide range of scientific research applications:

    Chemistry: It is used as a dye and an intermediate in organic synthesis.

    Biology: The compound is utilized in biochemical studies to investigate oxidative processes.

    Industry: It is employed in the production of dyes and pigments for various industrial applications

Comparison with Similar Compounds

Disperse Yellow 9 can be compared with other similar compounds such as:

    2,4-Dinitrophenol: Both compounds are used in biochemical studies and have similar mechanisms of action involving oxidative phosphorylation uncoupling.

    This compound: This is another name for this compound and is used in dye applications.

The uniqueness of this compound lies in its specific applications in various fields and its distinct chemical properties that make it suitable for diverse research and industrial uses.

Properties

IUPAC Name

4-N-(2,4-dinitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHCJDATBJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064288
Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
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Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-73-5
Record name Disperse Yellow 9
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Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seriplas Yellow PL
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Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
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Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)benzene-1,4-diamine
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Record name N-(2,4-Dinitrophenyl)-1,4-phenylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of polymer matrix influence the properties of Disperse Yellow 9 in NLO applications?

A: Studies have investigated the impact of different polymer matrices on the NLO properties and stability of this compound. For instance, while this compound embedded in a polymethylmethacrylate (PMMA) matrix exhibited promising NLO properties, its thermal and temporal stability was limited. [] In contrast, using a polyetherimide (PI) matrix improved the stability, but potentially at the cost of lower NLO activity. [] This highlights the need to balance performance and stability when selecting a suitable matrix for specific applications.

Q2: Why is this compound considered an allergen, and what are the implications?

A: this compound is recognized as a potential contact allergen. [, ] This means that exposure to the dye, primarily through contact with textiles, can trigger allergic reactions in sensitized individuals. These reactions can manifest as contact dermatitis, with symptoms like itching, redness, and inflammation. [] The allergenic potential of this compound emphasizes the need for appropriate labeling, handling precautions during manufacturing and use, and awareness among consumers.

Q3: Are there analytical methods available for detecting and quantifying this compound?

A: Yes, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to determine this compound levels in various matrices, including polyester sewing thread. [] This technique offers the sensitivity and selectivity required to monitor the dye's presence in consumer products and potentially assess exposure levels.

Q4: What are the environmental concerns associated with this compound?

A: As a textile dye, this compound raises concerns regarding its potential release into wastewater from textile manufacturing and processing facilities. Its presence in wastewater can contribute to water pollution and pose risks to aquatic ecosystems. Research is ongoing to develop efficient bio-treatment methods using white-rot fungi and their enzymes to break down this compound and mitigate its environmental impact. []

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